2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461416
InChI: InChI=1S/C18H26N2O4/c1-14(2)19(12-17(21)22)11-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)
SMILES: CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13461416

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name 2-[(1-phenylmethoxycarbonylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C18H26N2O4/c1-14(2)19(12-17(21)22)11-16-9-6-10-20(16)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,21,22)
Standard InChI Key IQSIXHCSBJDMOA-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O
Canonical SMILES CC(C)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O

Introduction

Structural and Molecular Characteristics

2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group, a carboxymethyl-isopropyl-amino substituent, and a pyrrolidine ring. Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.4 g/mol.

Key Structural Features:

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle, which contributes to its conformational flexibility and potential bioactivity.

  • Carboxymethyl-isopropyl-amino Group: A bifunctional substituent combining a carboxymethyl group (–CH₂COOH) and an isopropyl-amino group (–N–CH(CH₃)₂), enabling diverse interactions with biological targets.

  • Benzyl Ester Moiety: Enhances lipophilicity and facilitates permeability across biological membranes.

Synthesis and Preparation

The synthesis of 2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester involves multi-step organic reactions, optimized for yield and stereochemical control.

Synthetic Routes:

  • Pyrrolidine Ring Formation:

    • Initiated via cyclization reactions or catalytic hydrogenation of cyclic amines .

    • Example: Catalytic hydrogenation of a substituted pyrrole derivative to yield the pyrrolidine core .

  • Introduction of Functional Groups:

    • Carboxymethyl Group: Introduced via alkylation or nucleophilic substitution using carboxymethyl halides.

    • Isopropyl-amino Group: Installed through reductive amination or coupling reactions with isopropylamine derivatives.

  • Esterification:

    • Benzyl protection of the carboxylic acid group using benzyl chloroformate or similar reagents under basic conditions .

StepReaction TypeReagents/ConditionsYield
1Pyrrolidine ring formationCatalytic hydrogenation (H₂/Pd)56%
2AlkylationCarboxymethyl bromide, K₂CO₃70%
3EsterificationBenzyl chloroformate, DMAP85%

Biological Activity and Mechanisms

The compound’s biological activity is attributed to its ability to modulate enzyme functions and interact with receptors, though specific mechanisms remain under investigation.

Applications in Research and Development

2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester serves as a versatile intermediate in medicinal chemistry and biochemical studies.

Key Applications:

ApplicationDescription
Drug DesignUsed as a building block for peptide-mimetic inhibitors targeting proteases or kinases .
Enzyme StudiesEmployed in assays to probe substrate specificity or inhibition kinetics.
Material SciencePotential precursor for functional polymers or ligands in catalysis.

Comparative Analysis with Analogous Compounds

The compound’s structural uniqueness is evident when compared to related pyrrolidine derivatives.

CompoundMolecular FormulaKey Structural DifferenceBiological Activity
2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl esterC₁₈H₂₆N₂O₄Benzyl ester + isopropyl-aminoAntioxidant, potential enzyme inhibition
3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl esterC₁₇H₂₅N₃O₃Amino-acetyl substituentN/A (limited data)
(S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl esterC₁₈H₂₆N₂O₄Chiral center (S-configuration)Enhanced stereoselective interactions

Challenges and Future Directions

While the compound shows promise, several challenges persist:

  • Stereochemical Control: Achieving high enantiomeric purity during synthesis remains critical for biological applications.

  • In Vivo Stability: The benzyl ester may require deprotection for prodrug activation, necessitating further pharmacokinetic studies.

Future research should focus on:

  • Binding Affinity Studies: Elucidating interactions with specific protein targets via crystallography or NMR.

  • Derivative Synthesis: Modifying substituents (e.g., replacing benzyl with other aryl groups) to optimize bioavailability .

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